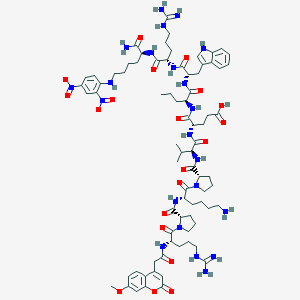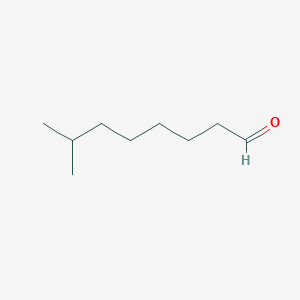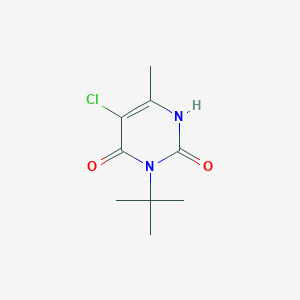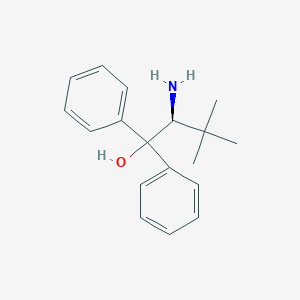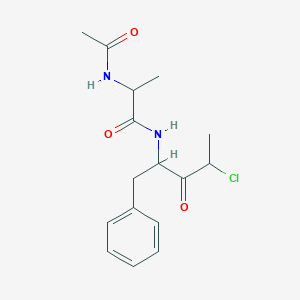
N-Acetyl-alanyl-phenylalanyl chloroethyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-alanyl-phenylalanyl chloroethyl ketone (Nafamostat mesilate) is a synthetic serine protease inhibitor that has been widely used in various research applications. It was first synthesized in Japan in 1979 and has been used as a therapeutic agent for various diseases such as pancreatitis, disseminated intravascular coagulation, and sepsis.
作用機序
Nafamostat mesilate inhibits the activity of various proteases by forming a covalent bond with the active site of the protease. It has been shown to inhibit the activity of trypsin, thrombin, and kallikrein by forming a covalent bond with the active site of the protease. Nafamostat mesilate also inhibits the production of inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
Nafamostat mesilate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of various cancer cells such as pancreatic cancer, lung cancer, and breast cancer. It also inhibits the production of inflammatory cytokines such as TNF-α and IL-6, which are major contributors to various diseases. Nafamostat mesilate has also been shown to inhibit the replication of various viruses such as influenza virus, coronavirus, and hepatitis C virus.
実験室実験の利点と制限
Nafamostat mesilate has several advantages for lab experiments. It is a highly selective protease inhibitor and has been shown to have minimal toxicity in various cell lines. It is also readily available and has a relatively low cost compared to other protease inhibitors. However, there are some limitations to using Nafamostat mesilate in lab experiments. It has a short half-life in vivo, which limits its effectiveness in animal studies. It also has a low solubility in water, which can limit its use in certain experimental conditions.
将来の方向性
There are several future directions for the use of Nafamostat mesilate in research. One potential application is in the treatment of viral infections such as COVID-19. Nafamostat mesilate has been shown to inhibit the replication of coronaviruses in vitro, and clinical trials are currently underway to evaluate its effectiveness in treating COVID-19. Another potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis. Nafamostat mesilate has been shown to inhibit the production of inflammatory cytokines, which are major contributors to autoimmune diseases. Finally, Nafamostat mesilate has potential applications in the field of regenerative medicine. It has been shown to promote the differentiation of stem cells into various cell types, which could have implications for tissue engineering and regenerative medicine.
Conclusion:
N-Acetyl-alanyl-phenylalanyl chloroethyl ketone (Nafamostat mesilate) is a synthetic serine protease inhibitor that has been widely used in various research applications. It has been shown to have various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of Nafamostat mesilate in research, including the treatment of viral infections, autoimmune diseases, and regenerative medicine. Nafamostat mesilate is a promising compound with potential applications in various fields of research.
合成法
Nafamostat mesilate is synthesized by the reaction of N-acetyl-L-alanyl-L-phenylalanyl-3-chloro-4-(2,3-dihydroxypropoxy) benzoyl ethyl ketone with methanesulfonic acid. The reaction yields Nafamostat mesilate as a white crystalline powder with a molecular weight of 539.98 g/mol.
科学的研究の応用
Nafamostat mesilate has been widely used in various research applications such as cancer research, inflammation, and viral infections. It has been shown to inhibit the activity of various proteases such as trypsin, thrombin, and kallikrein. In cancer research, Nafamostat mesilate has been used to inhibit the growth and metastasis of various cancer cells such as pancreatic cancer, lung cancer, and breast cancer. Inflammation is a major contributor to various diseases, and Nafamostat mesilate has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In viral infections, Nafamostat mesilate has been shown to inhibit the replication of various viruses such as influenza virus, coronavirus, and hepatitis C virus.
特性
CAS番号 |
157239-64-0 |
|---|---|
分子式 |
C16H21ClN2O3 |
分子量 |
324.8 g/mol |
IUPAC名 |
2-acetamido-N-(4-chloro-3-oxo-1-phenylpentan-2-yl)propanamide |
InChI |
InChI=1S/C16H21ClN2O3/c1-10(17)15(21)14(9-13-7-5-4-6-8-13)19-16(22)11(2)18-12(3)20/h4-8,10-11,14H,9H2,1-3H3,(H,18,20)(H,19,22) |
InChIキー |
YNWKVSAREQNJGP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C)Cl)NC(=O)C |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)C(C)Cl)NC(=O)C |
同義語 |
(L,L-(S))-stereoisomer of N-acetyl-alanyl-phenylalanyl chloroethyl ketone AcAFCEK N-Ac-Ala-Phe-CEK N-acetyl-alanyl-phenylalanyl chloroethyl ketone N-acetyl-L-alanyl-L-phenylalanyl alpha-chloroethane S-AcAFCEK |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



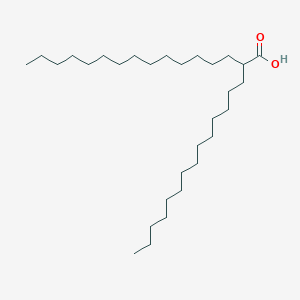
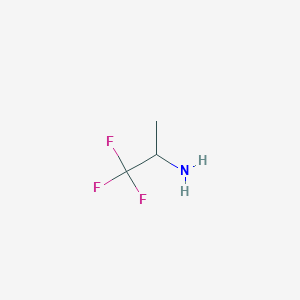
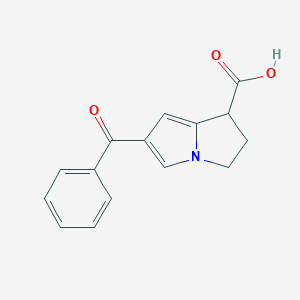
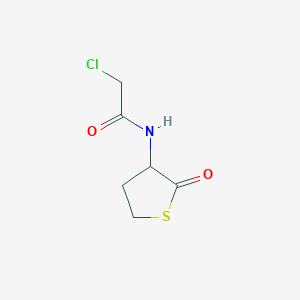
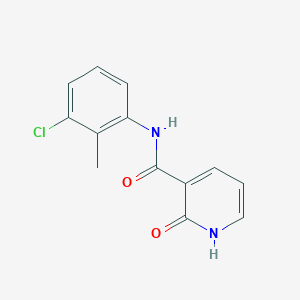
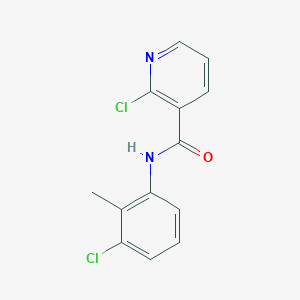
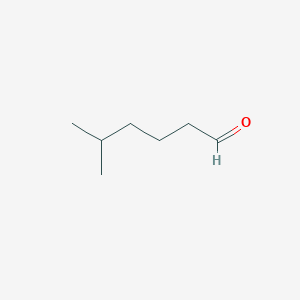
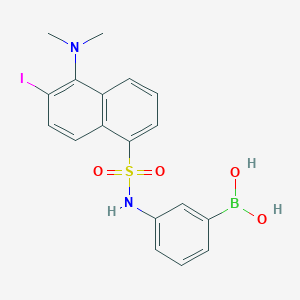
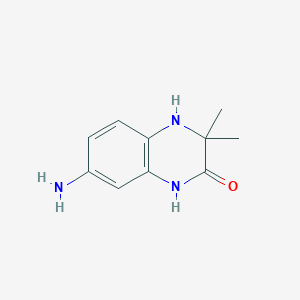
![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)
